3,5-Difluoro-2-methylbenzoyl chloride
Description
BenchChem offers high-quality 3,5-Difluoro-2-methylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-2-methylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-difluoro-2-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4-6(8(9)12)2-5(10)3-7(4)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWLAQKPNPSHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Electronic Modulation of Benzoyl Chloride Reactivity via Fluorine Substitution: A Technical Guide
The following technical guide details the electronic and kinetic impacts of fluorine substitution on benzoyl chloride reactivity.
Executive Summary
The introduction of fluorine atoms onto the benzoyl chloride scaffold fundamentally alters its electrophilicity through a competing interplay of inductive withdrawal (-I) and resonance donation (+R). Unlike heavier halogens (Cl, Br, I) where steric hindrance often dominates, fluorine’s small Van der Waals radius (1.47 Å) allows electronic effects to dictate reactivity patterns.
This guide provides a mechanistic analysis of how positional isomerism (ortho, meta, para) shifts the rate of nucleophilic acyl substitution. It establishes that meta-substitution yields the highest reactivity enhancement due to unopposed inductive withdrawal, while para-substitution results in a muted effect due to resonance cancellation.
Theoretical Framework: The Fluorine Effect
To predict reactivity, one must quantify how fluorine modifies the energy of the carbonyl carbon’s Lowest Unoccupied Molecular Orbital (LUMO).
Inductive vs. Resonance Conflicts
Fluorine is the most electronegative element (Pauling scale 3.98), exerting a powerful inductive pull (-I) through the
-
Inductive Effect (-I): Increases electrophilicity of the carbonyl carbon. Operates at all positions but decays with distance (
). -
Resonance Effect (+R): Decreases electrophilicity by stabilizing the cationic character of the carbonyl. Operates effectively only at ortho and para positions.
Hammett Substituent Constants ( )
The Hammett equation (
| Position | Effect Dominance | Hammett Constant ( | Reactivity Prediction |
| Meta ( | -I only (Resonance is geometrically decoupled) | +0.34 | High Reactivity |
| Para ( | -I and +R oppose each other | +0.06 | Moderate/Baseline Reactivity |
| Ortho ( | Strong -I, Field Effect, Minor Sterics | N/A (Steric dependent)* | High Reactivity |
*Note: Ortho substituents are excluded from standard Hammett plots due to steric variance, but for Fluorine, the electronic field effect typically overwhelms its minor steric bulk, leading to rapid kinetics.
Reactivity Profiling: Nucleophilic Acyl Substitution
The primary reaction pathway for benzoyl chlorides is the addition-elimination mechanism. The rate-determining step (RDS) is the formation of the tetrahedral intermediate.
Mechanistic Pathway
The diagram below illustrates the electronic influences during nucleophilic attack.
Figure 1: Mechanistic pathway showing competing electronic effects on the carbonyl electrophile.
Kinetic Hierarchy
Based on hydrolysis and aminolysis data, the reactivity order is:
-
3-Fluorobenzoyl chloride (
-F): The most reactive isomer. The fluorine exerts a strong -I effect without any compensatory +R donation to the reaction center. -
2-Fluorobenzoyl chloride (
-F): Highly reactive. The proximity of the fluorine creates a strong field effect that increases the partial positive charge on the carbonyl. Unlike o-chloro or o-bromo analogs, o-fluoro does not impose significant steric hindrance to incoming nucleophiles (e.g., water, primary amines). -
4-Fluorobenzoyl chloride (
-F): Least reactive of the fluorinated series. The resonance donation (+R) into the ring significantly offsets the inductive withdrawal. It reacts at a rate comparable to, or only slightly faster than, unsubstituted benzoyl chloride.
Experimental Protocols
Protocol A: High-Fidelity Amide Synthesis (Schotten-Baumann)
Context: This protocol is optimized for m-fluorobenzoyl chloride, accounting for its high susceptibility to hydrolysis.
Reagents:
-
Amine (1.0 equiv)[1]
-
Fluorobenzoyl Chloride (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or 10% NaOH (aq)
-
Solvent: Dichloromethane (DCM) (Anhydrous preferred for m-F and o-F)
Workflow Visualization:
Figure 2: Optimized workflow for handling highly reactive fluorobenzoyl chlorides.
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (10 mmol) and DIPEA (12 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.
-
Temperature Control: Cool the solution to 0°C. Critical: Fluorobenzoyl chlorides are exothermic upon reaction; heat accelerates side reactions (hydrolysis).
-
Addition: Dissolve the fluorobenzoyl chloride (11 mmol) in DCM (5 mL) and add dropwise over 15 minutes.
-
Reaction: Allow to warm to room temperature. m-F and o-F derivatives typically complete within 30-60 minutes; p-F may require 2-3 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine), followed by sat. NaHCO
(to remove unreacted acid), and brine. Dry over MgSO .
Protocol B: Comparative Hydrolysis Kinetics
Context: To empirically verify the reactivity order (
-
Setup: Prepare 0.01 M solutions of m-F, p-F, and unsubstituted benzoyl chloride in Acetone.
-
Initiation: Add 10% volume of water to each.
-
Monitoring: Monitor the conductivity change (generation of HCl) or pH drop over time.
-
Analysis: Plot
vs time. The slope represents the pseudo-first-order rate constant ( ). Expect the slope for m-F to be roughly 2-3x steeper than p-F.
Applications in Drug Discovery[1]
-
Metabolic Stability: Incorporating fluorine at the para position of a benzoyl moiety (via p-fluorobenzoyl chloride) blocks Cytochrome P450 oxidation at that site, extending the half-life of the drug.
-
Bioisosterism: The amide bond formed from fluorobenzoyl chlorides mimics peptide bonds but with altered lipophilicity (
) and electrostatic potential surfaces, often improving membrane permeability. -
Covalent Inhibitors: The enhanced reactivity of m-fluorobenzoyl chloride is occasionally exploited in activity-based protein profiling (ABPP) probes to label nucleophilic serine or cysteine residues in enzymes.
References
-
Hammett Equation and Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Acyl Chloride Hydrolysis Kinetics: Bentley, T. W., & Jones, R. O. (1993). Mechanisms of hydrolysis of acid chlorides. Journal of the Chemical Society, Perkin Transactions 2, (11), 2351-2357. Link
-
Schotten-Baumann Protocol: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
Sources
Methodological & Application
synthesis of fluorinated benzamides from 3,5-Difluoro-2-methylbenzoyl chloride
Application Note: Strategic Synthesis of Fluorinated Benzamides Utilizing 3,5-Difluoro-2-methylbenzoyl Chloride
Executive Summary
This guide details the optimized protocols for synthesizing
While generic acid chloride protocols exist, they often fail to drive this specific reaction to completion, resulting in hydrolyzed starting material or low yields. This note provides two validated methods—an anhydrous catalytic route (Method A) and a biphasic route (Method B)—along with a critical analysis of the reaction kinetics to ensure reproducibility in drug discovery campaigns.
Strategic Analysis: The "Steric-Electronic" Conflict
To successfully utilize 3,5-Difluoro-2-methylbenzoyl chloride, one must understand the structural environment of the carbonyl carbon.[1]
-
The Steric Barrier (2-Methyl): The methyl group at the ortho position creates significant steric bulk. This impedes the trajectory of the incoming amine nucleophile (the Bürgi-Dunitz angle), drastically reducing the reaction rate compared to unsubstituted benzoyl chlorides [1].
-
The Electronic Activation (3,5-Difluoro): The fluorine atoms at positions 3 and 5 exert a strong inductive effect (-I), pulling electron density away from the ring and making the carbonyl carbon more electrophilic.
-
The Net Result: The carbonyl is highly reactive (thermodynamically) but difficult to access (kinetically).
-
Implication: Passive mixing is insufficient. The protocol requires a nucleophilic catalyst (DMAP) to form a reactive intermediate that projects the electrophile away from the steric wall, facilitating amine attack [2].
-
Synthesis Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate protocol based on amine properties.
Caption: Decision tree for selecting the optimal amidation protocol based on amine solubility and reactivity.
Experimental Protocols
Method A: Anhydrous Nucleophilic Catalysis (The Gold Standard)
Best for: Weak nucleophiles (anilines), sterically hindered amines, and valuable intermediates.
Reagents:
-
3,5-Difluoro-2-methylbenzoyl chloride (1.0 equiv)[2]
-
Amine (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (2.5 – 3.0 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv) — CRITICAL COMPONENT[1]
-
Dichloromethane (DCM) or THF (Anhydrous)
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.
-
Solvation: Dissolve the Amine (1.1 eq), TEA (3.0 eq), and DMAP (0.1 eq) in anhydrous DCM (concentration ~0.2 M).
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling controls the exotherm from HCl generation, preventing impurity formation.
-
Addition: Add 3,5-Difluoro-2-methylbenzoyl chloride (1.0 eq) dropwise (neat or dissolved in minimal DCM).
-
Mechanism Insight: DMAP attacks the acid chloride first, forming a highly reactive
-acylpyridinium salt. This intermediate is less sterically hindered than the starting chloride and more susceptible to attack by the amine [3].
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: Check via TLC or LCMS. Look for the disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH in LCMS).
-
-
Workup: Dilute with DCM. Wash sequentially with:
-
1M HCl (removes unreacted amine and DMAP).
-
Sat. NaHCO₃ (removes hydrolyzed benzoic acid).
-
Brine.
-
-
Isolation: Dry over MgSO₄, filter, and concentrate.
Method B: Biphasic Schotten-Baumann
Best for: Amino acids, highly polar amines, or robust scale-up where anhydrous conditions are difficult.[1]
Reagents:
-
3,5-Difluoro-2-methylbenzoyl chloride (1.0 equiv)[2]
-
Amine (1.0 equiv)[2]
-
Sodium Carbonate (
) or Potassium Carbonate (2.0 – 3.0 equiv) -
Solvent System: 1:1 mixture of DCM (or EtOAc) and Water.
Protocol:
-
Dissolution: Dissolve the Amine in the water phase (if salt) or organic phase (if neutral). Dissolve the Base in the water phase.
-
Mixing: Combine phases in a flask with vigorous stirring.
-
Addition: Add the Acid Chloride dropwise to the rapidly stirring biphasic mixture at 0°C – RT.
-
Reaction: Stir vigorously for 4–12 hours.
-
Note: The reaction relies on the interfacial contact. If the reaction stalls, add a Phase Transfer Catalyst (e.g., TBAB, 5 mol%) to shuttle the phenolate/amine [4].
-
-
Workup: Separate layers. Extract the aqueous layer with DCM. Combine organics and perform standard washes (Acid/Base/Brine).
Quantitative Data & Comparison
| Feature | Method A (Anhydrous + DMAP) | Method B (Schotten-Baumann) |
| Target Substrate | Drug-like heterocycles, Anilines | Simple alkyl amines, Amino acids |
| Reaction Time | Fast (1–4 hours) | Slow (4–12 hours) |
| Yield (Typical) | 85–95% | 70–85% |
| Steric Tolerance | High (Due to DMAP catalysis) | Moderate |
| Moisture Sensitivity | High (Requires dry solvents) | None (Water is solvent) |
| Purification | Minimal (Acid wash removes catalyst) | Extraction required |
Quality Control & Troubleshooting
Key Analytical Markers
-
H NMR:
-
Methyl Group: Look for a singlet around 2.2 – 2.4 ppm .
-
Amide Proton: Broad singlet (exchangeable), typically 8.0 – 10.0 ppm depending on the amine.
-
Aromatic Region: The 3,5-difluoro pattern usually appears as a multiplet due to H-F coupling (
Hz).[1]
-
-
F NMR:
-
Essential for confirming the integrity of the ring. Expect two distinct signals if the environment is chiral or asymmetric, or closely spaced signals if symmetric.
-
Common Issues
-
Low Conversion:
-
Cause: Steric hindrance of the 2-methyl group blocking the amine.
-
Solution: Increase DMAP to 0.2 eq or heat the reaction to 40°C (refluxing DCM).
-
-
Hydrolysis (Formation of Benzoic Acid):
-
Cause: Wet solvents in Method A.
-
Solution: Re-dry solvents. Ensure the acid chloride quality (it should be a clear/pale yellow liquid, not cloudy).
-
-
Rotamers:
-
Observation: Broadened NMR signals.
-
Cause: Restricted rotation around the Amide C-N bond, exacerbated by the ortho-methyl group (Atropisomerism potential).
-
Solution: Run NMR at elevated temperature (50°C) to coalesce peaks.
-
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed discussion on steric effects in nucleophilic acyl substitution).
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][3] Angewandte Chemie International Edition, 17(8), 569-583. (The seminal paper on DMAP mechanism).
-
Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dimethylamino)pyridine (DMAP) and its derivatives.[1][3] Angewandte Chemie International Edition, 43(41), 5436-5441.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Comprehensive review including Schotten-Baumann conditions).
Sources
Application Notes and Protocols for Esterification Reactions Involving 3,5-Difluoro-2-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of 3,5-Difluoro-2-methylbenzoyl Chloride
3,5-Difluoro-2-methylbenzoyl chloride is a versatile reagent for introducing the 3,5-difluoro-2-methylbenzoyl moiety into a variety of molecules. The presence of two fluorine atoms on the aromatic ring significantly alters the electronic properties of the benzoyl group, enhancing its stability and modulating the pharmacokinetic properties of the final ester products. The methyl group at the ortho position introduces steric hindrance, which can influence reactivity and conformational preferences of the resulting esters. These structural features make it a valuable building block in the design of bioactive molecules and advanced materials. For instance, the structurally related 3,5-difluorobenzoyl chloride has been utilized in the synthesis of AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) potentiators, highlighting the relevance of such fluorinated benzoyl chlorides in drug discovery.[1]
This guide will focus on the esterification of 3,5-Difluoro-2-methylbenzoyl chloride with various alcohols, a fundamental transformation for accessing a diverse range of chemical entities.
Mechanistic Insights into Esterification
The esterification of an acyl chloride with an alcohol is a classic nucleophilic acyl substitution reaction. The high reactivity of the acyl chloride functional group allows for facile reaction with even weakly nucleophilic alcohols.[2][3] The reaction is often catalyzed by a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), and requires a stoichiometric amount of a non-nucleophilic base, typically a tertiary amine like triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) byproduct.[2]
The Role of the Catalyst and Base
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst that accelerates the rate of esterification. It functions by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is more electrophilic than the starting acyl chloride, making it more susceptible to nucleophilic attack by the alcohol.[4]
-
Pyridine and Triethylamine: These tertiary amines serve as bases to scavenge the HCl generated during the reaction.[2] The neutralization of HCl is crucial as its accumulation can lead to side reactions, including the protonation of the alcohol and catalyst, thereby inhibiting the reaction. Pyridine can also act as a nucleophilic catalyst, although it is less effective than DMAP.
The general mechanism for a DMAP-catalyzed esterification of an acyl chloride is depicted below:
Caption: DMAP-catalyzed esterification mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the esterification of 3,5-Difluoro-2-methylbenzoyl chloride with primary and secondary alcohols. These protocols are based on well-established procedures for acyl chloride esterifications and should be adapted as necessary for specific substrates.
General Considerations
-
Reagent Purity: 3,5-Difluoro-2-methylbenzoyl chloride is sensitive to moisture and should be handled under anhydrous conditions. All other reagents and solvents should be of high purity and dried prior to use.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
-
Safety Precautions: 3,5-Difluoro-2-methylbenzoyl chloride is a corrosive and lachrymatory compound.[1] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Esterification of a Primary Alcohol
This protocol describes a general procedure for the esterification of a primary alcohol with 3,5-Difluoro-2-methylbenzoyl chloride using DMAP as a catalyst and triethylamine as a base.
Materials:
-
3,5-Difluoro-2-methylbenzoyl chloride
-
Primary alcohol
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary alcohol (1.0 eq.).
-
Solvent and Reagents: Dissolve the alcohol in anhydrous DCM. To this solution, add triethylamine (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 3,5-Difluoro-2-methylbenzoyl chloride (1.1 eq.) in anhydrous DCM to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Esterification of a Secondary Alcohol
Secondary alcohols are generally less reactive than primary alcohols due to increased steric hindrance. Therefore, the reaction conditions may need to be adjusted to achieve a good yield.
Materials:
-
3,5-Difluoro-2-methylbenzoyl chloride
-
Secondary alcohol
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine
-
Anhydrous toluene
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the secondary alcohol (1.0 eq.) in anhydrous toluene.
-
Addition of Reagents: Add pyridine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.) to the solution.
-
Addition of Acyl Chloride: Slowly add a solution of 3,5-Difluoro-2-methylbenzoyl chloride (1.2 eq.) in anhydrous toluene to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, or until the reaction is complete as indicated by TLC analysis.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the esterification of acyl chlorides with different types of alcohols. These parameters can serve as a starting point for optimizing the reaction with 3,5-Difluoro-2-methylbenzoyl chloride.
| Parameter | Primary Alcohol | Secondary Alcohol | Tertiary Alcohol |
| Alcohol (eq.) | 1.0 | 1.0 | 1.0 |
| Acyl Chloride (eq.) | 1.1 - 1.2 | 1.2 - 1.5 | 1.5 - 2.0 |
| Base | Triethylamine, Pyridine | Pyridine, 2,6-Lutidine | Pyridine, Proton Sponge |
| Base (eq.) | 1.2 - 1.5 | 1.5 - 2.0 | 2.0 - 3.0 |
| Catalyst | DMAP (0.05 - 0.1 eq.) | DMAP (0.1 - 0.2 eq.) | DMAP (0.2 - 0.5 eq.) |
| Solvent | DCM, THF, Toluene | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 0 °C to RT | RT to 60 °C | 60 °C to Reflux |
| Reaction Time | 1 - 4 hours | 4 - 24 hours | 24 - 72 hours |
| Typical Yield | High | Moderate to High | Low to Moderate |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of esters derived from 3,5-Difluoro-2-methylbenzoyl chloride.
Caption: General experimental workflow.
Conclusion
The esterification of 3,5-Difluoro-2-methylbenzoyl chloride provides a reliable route to a diverse array of ester derivatives with potential applications in various fields of chemical research. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully synthesize these valuable compounds. Careful consideration of reagent purity, reaction conditions, and safety precautions is paramount for achieving high yields and reproducible results. Further optimization of the described protocols may be necessary depending on the specific properties of the alcohol substrate.
References
-
3,5-Difluorobenzoyl chloride 98. Sigma-Aldrich.
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses.
-
TERT-BUTYL P-TOLUATE. Organic Syntheses.
-
Lab5 procedure esterification.
-
Esters. CIE A-Level Chemistry.
-
Lies My Sophomore Organic Professor Told Me. Macmillan Group Meeting.
-
preparation of esters. Chemguide.
-
Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. ResearchGate.
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. National Center for Biotechnology Information.
-
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.
-
Ester synthesis by esterification. Organic Chemistry Portal.
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
-
Identification of an Unknown: Alcohol, Aldehyde or Ketone?.
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company.
-
Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
-
Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI.
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.
-
Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Organic Chemistry Portal.
-
Steglich esterification. Wikipedia.
-
Synthesis and Application of 3,5-Dichlorobenzoyl chloride. ChemicalBook.
-
Preparation of 3,5-dichlorobenzoyl chloride. Google Patents.
-
What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights.
Sources
Troubleshooting & Optimization
Technical Support Guide: Optimizing Reaction Yields with Sterically Hindered Benzoyl Chlorides
Ticket ID: ACYL-HIND-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Cone of Protection" Problem
Researchers frequently encounter stalled reactions when utilizing 2,6-disubstituted benzoyl chlorides (e.g., 2,4,6-trimethylbenzoyl chloride or 2,6-dichlorobenzoyl chloride ).
The Core Issue: Unlike standard electrophiles, these substrates possess a "cone of protection" created by ortho-substituents. This steric bulk blocks the Burgi-Dunitz trajectory (107°) required for a nucleophile to attack the carbonyl carbon. Standard Schotten-Baumann conditions (NaOH/Water biphasic) or simple pyridine bases often fail because the rate of hydrolysis (or non-reaction) outcompetes the rate of acylation.
This guide provides validated protocols to bypass this steric barrier using Nucleophilic Catalysis and Hyper-Active Intermediates .
Mechanistic Insight: Why Standard Bases Fail
To solve low yields, you must understand the failure mode. In a standard base-catalyzed reaction (e.g., Et3N), the base merely acts as a proton scavenger. It does not activate the carbonyl.
For hindered substrates, we must switch to Nucleophilic Catalysis (e.g., DMAP). The catalyst attacks the carbonyl to form a highly reactive N-acylpyridinium ion . This intermediate projects the electrophilic carbonyl away from the steric bulk of the benzene ring, making it accessible to your nucleophile.
Visualization: The DMAP Activation Pathway
The following diagram illustrates how DMAP bypasses the steric blockade.
Caption: Figure 1. DMAP acts as a nucleophilic shuttle, forming an extended intermediate that reduces steric crowding at the reaction center.
Validated Experimental Protocols
Do not rely on generic "add and stir" methods. Choose the protocol based on your substrate's steric index.
Protocol A: The "Steglich-Type" Boost (Moderate Hindrance)
Best for: 2-methylbenzoyl chloride, 2-chlorobenzoyl chloride.
The Logic: Uses DMAP to generate the active acylpyridinium species.[1][2][3]
-
Solvent: Anhydrous DCM or CHCl3 (Polar aprotic is essential to stabilize the ionic intermediate).
-
Stoichiometry:
-
Substrate: 1.0 equiv
-
Nucleophile: 1.1 equiv[4]
-
DMAP: 0.1 - 0.2 equiv (Catalytic)
-
Auxiliary Base: Et3N or DIPEA (1.5 equiv) to regenerate DMAP.
-
-
Procedure:
-
Dissolve Nucleophile, Base, and DMAP in solvent.
-
Add Benzoyl Chloride dropwise at 0°C.
-
Critical Step: Allow to warm to Room Temp (25°C). Hindered substrates often require thermal energy to cross the activation barrier even with DMAP.
-
Run for 12-24 hours.
-
Protocol B: The "Cryogenic TMEDA" Method (Severe Hindrance)
Best for: 2,4,6-trimethylbenzoyl chloride (Mesitoyl chloride), 2,6-dichlorobenzoyl chloride.
The Logic: Counter-intuitively, some hindered acylations work better at -78°C using TMEDA (N,N,N',N'-tetramethylethylenediamine). Research by Sano et al. suggests TMEDA forms a specific activated complex that is highly reactive but stable enough to prevent decomposition at low temps.
-
Reagents: Benzoyl Chloride (1.1 equiv), Alcohol (1.0 equiv), TMEDA (0.6 - 1.0 equiv).[4]
-
Solvent: Anhydrous DCM.
-
Procedure:
-
Cool DCM solution of Alcohol and TMEDA to -78°C (Dry ice/Acetone).
-
Add Benzoyl Chloride slowly.
-
Stir for 1-3 hours at -78°C.
-
Why this works: The low temperature suppresses side reactions (ketene formation/decomposition) while the high nucleophilicity of TMEDA activates the chloride.
-
Protocol C: The "Acylium Ion" Force (Friedel-Crafts Focus)
Best for: Reacting hindered chlorides with arenes (Friedel-Crafts Acylation).
The Logic: Steric hindrance actually favors the formation of Acylium ions (
-
Catalyst: AlCl3 (Stoichiometric, 1.1 equiv).
-
Solvent: Nitromethane (stabilizes the acylium salt) or DCE.
-
Note: Do not use ethers (they complex the Lewis Acid).
Troubleshooting & Diagnostics
Use this matrix to diagnose failure modes.
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Recovered SM) | Steric blockade of carbonyl. | Switch to Protocol B (TMEDA). If using DMAP, increase loading to 1.0 equiv (stoichiometric activation). |
| Hydrolysis (Benzoic Acid formed) | Moisture ingress + Slow reaction rate. | Dry solvents over molecular sieves (3Å). In hindered systems, acylation is slow, giving trace water time to compete. |
| Product Decomposes on Silica | Acid-labile ester/amide. | Buffer the column. Add 1% Et3N to your eluent. Hindered esters can be surprisingly fragile during purification. |
| "Black Tar" / Polymerization | Decomposition of reagents.[5] | Lower Temperature. Paradoxically, high heat can degrade hindered chlorides. Try the -78°C TMEDA route. |
Decision Logic for Optimization
Follow this flowchart to select the correct rescue strategy.
Caption: Figure 2. Diagnostic workflow for isolating the root cause of acylation failure.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine instead of DMAP?
A: For sterically hindered substrates, no . Pyridine is insufficiently nucleophilic to form the N-acylpyridinium intermediate effectively against the steric gradient. DMAP is approximately
Q: My 2,6-dichlorobenzoyl chloride is fuming. Is it still good? A: Fuming indicates hydrolysis (HCl release). Because hindered chlorides hydrolyze slowly, significant fuming suggests the reagent is heavily degraded. Distill under vacuum or convert the corresponding acid to the chloride in situ using Oxalyl Chloride/DMF (Vilsmeier-Haack conditions) immediately before use.
Q: Why did the Friedel-Crafts reaction yield a mono-ketone but fail to add a second group? A: This is the "Deactivation Effect." Once the first acyl group is attached, the arene becomes electron-poor. Combined with the steric bulk of the mesitoyl group, the energy barrier for a second addition is often insurmountable. This is a feature, not a bug, preventing over-acylation.
References
-
Steglich Esterification & DMAP Catalysis
- Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
-
TMEDA Promoted Acylation (Cryogenic Protocol)
-
Mechanism of Acylium Ions in Friedel-Crafts
-
DMAP Mechanism Review
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. pearson.com [pearson.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. scite.ai [scite.ai]
purification strategies for 3,5-Difluoro-2-methylbenzoyl chloride derivatives
Technical Support Center: Purification & Handling of 3,5-Difluoro-2-methylbenzoyl Chloride
Executive Summary
3,5-Difluoro-2-methylbenzoyl chloride is a highly reactive electrophile commonly employed as a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its purification is non-trivial due to its sensitivity to moisture (hydrolysis) and thermal instability.
This guide replaces standard operating procedures with a diagnostic-driven troubleshooting framework . It presumes you are handling the crude reaction mixture derived from the chlorination of 3,5-difluoro-2-methylbenzoic acid (typically via thionyl chloride or oxalyl chloride).
Part 1: The Purification Decision Matrix
Before initiating any purification, determine your purity requirements.[1] Acid chlorides are often best used "crude but clean" to avoid decomposition during thermal stress.[1]
Figure 1: Decision logic for determining the necessary level of purification. Thermal stress should be minimized whenever possible.
Part 2: Critical Purification Protocols
Protocol A: The "Chaser" Method (Removing Thionyl Chloride)
Use this when the crude material is chemically pure but contains residual chlorinating agent.
The Science: Thionyl chloride (
-
Concentrate: Remove bulk
via rotary evaporation (50°C bath, <20 mbar). -
The Chase: Add anhydrous Toluene (2–3 volumes relative to product).
-
Re-Concentrate: Evaporate the toluene. Repeat this step 2 times .
-
Verification: Check
H NMR. The diagnostic triplet for (if visible/interacting) or sharp smell should be absent.
Protocol B: High-Vacuum Distillation (The Gold Standard)
Use this when the product is dark, contains unreacted acid, or requires >98% purity.[1]
Experimental Parameters:
-
Vacuum Requirement: < 5 mmHg (High vacuum essential to keep T < 100°C).
-
Glassware: Short-path distillation head (vigreux column is usually unnecessary and increases hold-up).[1]
-
Grease: Use Krytox or high-temperature fluorinated grease; standard silicone grease may degrade.[1]
| Parameter | Specification | Reason |
| Bath Temperature | Start @ 20°C above expected BP | Prevents thermal shock/polymerization.[1] |
| Chiller Temp | -10°C to 0°C | Ensure efficient condensation of the fluorinated chloride.[1] |
| Trap Setup | Liquid | CRITICAL: Protects pump from corrosive HCl/SOCl₂ vapors.[1] |
Part 3: Troubleshooting & FAQs
Scenario 1: "My distillate is turning yellow or pink immediately."
Diagnosis: Trace Metal Contamination or Polymerization.[1]
-
Root Cause: Acid chlorides can leach iron from stainless steel needles or spatulas, causing vivid color changes (Friedel-Crafts type complexation).[1] Alternatively, the 2-methyl group makes the ring electron-rich, susceptible to auto-polymerization if heated too high.[1]
-
Solution:
Scenario 2: "I see a white solid forming in the oil."
Diagnosis: Hydrolysis (Formation of 3,5-Difluoro-2-methylbenzoic acid).[1]
-
Root Cause: Moisture ingress.[1] The 2-methyl group provides some steric protection, but the electron-withdrawing fluorines at 3,5 make the carbonyl carbon highly electrophilic and reactive toward water.[1]
-
Solution:
Scenario 3: "The boiling point is fluctuating wildly."
Diagnosis: Degassing or Pressure Instability.[1]
-
Root Cause: Residual HCl gas or solvent pockets are "bumping."[1]
-
Solution:
Scenario 4: "Can I use column chromatography?"
Answer: NO.
-
Reason: Silica gel and alumina contain surface hydroxyl groups and adsorbed water.[1] The acid chloride will react immediately, decomposing into the acid and generating HCl, which will ruin the separation.
-
Alternative: If distillation fails, convert the chloride to a stable intermediate (e.g., methyl ester), purify via chromatography, and hydrolyze/re-chlorinate (though this is inefficient).[1]
Part 4: Physical Properties & Reference Data
Note: Exact boiling points for this specific derivative depend heavily on vacuum depth.[1] The values below are estimated based on structure-property relationships of analogous fluorinated toluoyl chlorides.
| Property | Value / Estimate | Notes |
| Molecular Formula | ||
| Molecular Weight | 190.57 g/mol | |
| Physical State | Clear to pale yellow liquid | May solidify if stored < -20°C. |
| Boiling Point (est.) | 85–95°C @ 10 mmHg | Fluorine lowers BP vs. H; Methyl raises it.[1][2] |
| Density (est.) | ~1.35 g/mL | Higher than non-fluorinated analogues.[1] |
| Storage | < 4°C, Inert Atmosphere | Moisture Sensitive. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for acid chloride purification via distillation).
-
Sigma-Aldrich. 3,5-Difluorobenzoyl chloride Product Sheet. (Safety and handling data for close structural analogues). Link[1]
-
BenchChem. Removal of residual thionyl chloride from acyl chloride synthesis. (Protocols for azeotropic distillation). Link[1]
-
Organic Syntheses. General procedures for the preparation of acid chlorides. Coll. Vol. 1, p. 147.[1] (Foundational methodology for handling benzoyl chloride derivatives). Link
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Fluorobenzoyl chloride. (Handling precautions for fluorinated acid chlorides). Link
Sources
Technical Support Center: Safe Handling and Exotherm Control of 3,5-Difluoro-2-methylbenzoyl Chloride
Welcome to the Technical Support Center for the handling and use of 3,5-Difluoro-2-methylbenzoyl chloride. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the safe and effective use of this reactive chemical in your experiments.
A Word from Our Senior Application Scientist
Troubleshooting Guide: Managing Exothermic Events
This section addresses specific issues you may encounter during the addition of 3,5-Difluoro-2-methylbenzoyl chloride and provides actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Increase Upon Reagent Addition
A sudden and sharp rise in temperature beyond the intended setpoint is a clear indicator of a potential thermal runaway. This can lead to solvent boiling, pressure buildup, and the release of hazardous fumes.
Immediate Actions:
-
Cease Addition: Immediately stop the addition of 3,5-Difluoro-2-methylbenzoyl chloride.
-
Enhance Cooling: Increase the cooling to the reactor. This can be achieved by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, be prepared to quench the reaction. Have a pre-chilled, non-reactive solvent or a suitable quenching agent readily available.
Root Cause Analysis and Preventative Measures:
| Possible Cause | Underlying Scientific Principle | Preventative Action & Protocol |
| Addition Rate is Too High | The rate of heat generation from the exothermic reaction is exceeding the rate of heat removal by the cooling system. Acyl chloride reactions are typically very fast.[2] | Implement a slow, controlled addition using a syringe pump or a dropping funnel. For initial experiments, a conservative addition rate is recommended. Perform a reaction calorimetry study to determine the heat of reaction and establish a safe addition profile.[3] |
| Inadequate Cooling Capacity | The cooling system (e.g., ice bath, cryostat) is insufficient to dissipate the heat generated by the reaction at the current scale and addition rate. | Ensure the cooling bath has a large enough thermal mass and is at a sufficiently low temperature. For larger scale reactions, consider using a more efficient cooling system like a cryostat with a circulating coolant. |
| Poor Heat Transfer | Inefficient stirring or a high viscosity of the reaction mixture can create localized "hot spots" where the temperature is significantly higher than the bulk mixture. | Use an overhead stirrer for viscous mixtures to ensure efficient mixing. The reactor geometry should also be considered to maximize the surface area to volume ratio for better heat transfer. |
| Incorrect Solvent Choice | A solvent with a low boiling point can lead to rapid pressure buildup upon a minor temperature increase. | Select a solvent with a boiling point well above the intended reaction temperature to provide a wider safety margin. |
Experimental Protocol for Controlled Addition:
-
Setup: Assemble a dry, inert-atmosphere reaction setup. The reactor should be equipped with a thermometer, a mechanical stirrer, a condenser, and an addition funnel or syringe pump.
-
Cooling: Cool the reaction vessel containing the substrate and solvent to the desired initial temperature (e.g., 0 °C) in a cooling bath.
-
Reagent Preparation: Prepare a solution of 3,5-Difluoro-2-methylbenzoyl chloride in a dry, inert solvent in the addition funnel or syringe.
-
Slow Addition: Add the 3,5-Difluoro-2-methylbenzoyl chloride solution dropwise or at a slow, constant rate via syringe pump, ensuring the internal temperature does not exceed the setpoint by more than 2-3 °C.
-
Monitoring: Continuously monitor the reaction temperature. If a significant exotherm is observed, immediately stop the addition and allow the temperature to stabilize before resuming at a slower rate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 3,5-Difluoro-2-methylbenzoyl chloride?
A1: Based on analogous compounds, the primary hazards are:
-
Corrosivity: It is expected to be corrosive and can cause severe skin burns and eye damage.
-
Reactivity with Water: It will react vigorously with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[4]
-
Respiratory Irritation: Inhalation of vapors can cause severe irritation to the respiratory tract.[1]
Q2: How should I properly quench a reaction involving 3,5-Difluoro-2-methylbenzoyl chloride?
A2: The choice of quenching agent depends on the reaction solvent and scale. A common and effective method is to slowly add the reaction mixture to a well-stirred, cold solution of a weak base, such as saturated sodium bicarbonate, or a non-protic solvent followed by a cautious addition of an alcohol like isopropanol.[5] Never add water directly to the concentrated acyl chloride. The quenching process itself can be exothermic and should be performed in an ice bath with vigorous stirring.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Always handle 3,5-Difluoro-2-methylbenzoyl chloride in a well-ventilated fume hood. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton®). Check glove compatibility charts.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
Q4: Can I use this reagent in a Friedel-Crafts acylation reaction? What precautions should I take?
A4: Yes, this reagent is suitable for Friedel-Crafts acylation. However, these reactions are notoriously exothermic, especially with activated aromatic substrates.[6][7] Key precautions include:
-
Low Temperature: Start the reaction at a low temperature (e.g., 0 °C or below).
-
Slow Addition: Add the 3,5-Difluoro-2-methylbenzoyl chloride slowly to the mixture of the aromatic compound and the Lewis acid catalyst.
-
Catalyst Choice: Be aware that the choice of Lewis acid (e.g., AlCl₃, FeCl₃) can significantly impact the reaction rate and exothermicity.
References
- Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025). Process Safety and Environmental Protection.
- Acyl Chlorides (OCR A Level Chemistry A): Revision Note. (2026). Save My Exams.
- 3,5-Difluorobenzoyl chloride 98 129714-97-2. Sigma-Aldrich.
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng.
- LG Chem's New Material Suppresses Battery Thermal Runaway. (2024).
- Reactions of Acyl Chlorides with Alcohols. (2023). Chemistry LibreTexts.
- What is Thermal Runaway in B
- Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. Benchchem.
- SAFETY DATA SHEET - 3,5-Dimethylbenzoyl Chloride. (2025). TCI Chemicals.
- EAS Reactions (3)
- Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. (2024).
- SAFETY DATA SHEET - 3,5-Dichlorobenzoyl chloride. (2025). Fisher Scientific.
- Causes and Prevention of Thermal Runaway in Lithium-Ion Batteries — a U.S. Utility Perspective. UKnowledge.
- SAFETY DATA SHEET - 2-Methylbenzhydryl Chloride. (2018). TCI AMERICA.
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- 20.17: Reactions of Acid Chlorides. (2019). Chemistry LibreTexts.
- an introduction to acyl chlorides (acid chlorides). Chemguide.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
- Friedel-Crafts Acyl
- Friedel-Crafts Reactions. (2023). Chemistry LibreTexts.
- Synthesis of 2-methylbenzoyl chloride. PrepChem.com.
- An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2025).
- Synthesis of 3,5-dichlorobenzoyl chloride. (2025).
- 3-Methylbenzoyl chloride - Safety D
Sources
- 1. 3,5-二氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 3,5-Difluoro-2-methylbenzoyl chloride Stability
Welcome to the technical support center for 3,5-Difluoro-2-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this crucial reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Understanding the Challenge: The Inherent Reactivity of Acyl Chlorides
3,5-Difluoro-2-methylbenzoyl chloride is a highly reactive acylating agent, a characteristic that makes it invaluable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] However, this high reactivity also renders it susceptible to degradation, primarily through hydrolysis.[3] Even exposure to atmospheric moisture can lead to the formation of the corresponding carboxylic acid, 3,5-Difluoro-2-methylbenzoic acid, and corrosive hydrochloric acid (HCl) gas.[4][5] This degradation can significantly impact reaction yields, purity of the final product, and the overall success of your synthesis.
The Mechanism of Hydrolysis
The hydrolysis of an acyl chloride is a classic example of nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is highly electrophilic and is readily attacked by the nucleophilic oxygen atom of a water molecule. This initiates a two-step addition-elimination mechanism, resulting in the substitution of the chloride leaving group with a hydroxyl group.[4][5][6]
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// Edges Reagents -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; Intermediate -> Products [label="Elimination of Cl⁻ and H⁺", color="#EA4335"]; } dot
Caption: Mechanism of 3,5-Difluoro-2-methylbenzoyl chloride hydrolysis.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, with a focus on problems arising from the instability of 3,5-Difluoro-2-methylbenzoyl chloride.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product in an acylation reaction. | The 3,5-Difluoro-2-methylbenzoyl chloride has likely hydrolyzed to the less reactive carboxylic acid. | 1. Verify Reagent Quality: Before use, assess the purity of the acyl chloride (see Section III for analytical methods). 2. Use Fresh Reagent: Whenever possible, use a newly opened bottle of 3,5-Difluoro-2-methylbenzoyl chloride. 3. Improve Inert Atmosphere: Ensure your reaction is conducted under a strictly anhydrous and inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware. |
| Formation of unexpected byproducts. | The presence of HCl, a byproduct of hydrolysis, can catalyze side reactions. | 1. Incorporate a Base: Add a non-nucleophilic base, such as pyridine or triethylamine, to your reaction mixture to scavenge any HCl that may form.[4][5] 2. Monitor Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress and identify the formation of byproducts early. |
| Inconsistent results between experiments. | This often points to variable reagent quality due to improper storage and handling. | 1. Standardize Storage: Store the reagent in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere glovebox.[7][8] 2. Implement Strict Handling Protocols: Minimize the time the reagent container is open to the atmosphere. Use anhydrous transfer techniques, such as a syringe or cannula. |
| Visible fuming when the reagent bottle is opened. | This is a clear indication of a reaction with atmospheric moisture, producing HCl gas.[9] | 1. Handle in a Fume Hood: Always handle 3,5-Difluoro-2-methylbenzoyl chloride in a well-ventilated fume hood.[8] 2. Use Appropriate PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.[8] 3. Consider Inert Gas Blanket: Before sealing the container for storage, flush the headspace with a dry, inert gas. |
III. Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my 3,5-Difluoro-2-methylbenzoyl chloride?
A1: Several analytical methods can be employed to determine the purity and extent of hydrolysis:
-
Gas Chromatography (GC): A common method involves derivatizing the acyl chloride to a more stable compound, such as a diethylamide, and the carboxylic acid impurity to a trimethylsilyl ester. These derivatives can then be separated and quantified in a single GC run.[10]
-
High-Performance Liquid Chromatography (HPLC): The acyl chloride can be converted to a UV-active ester (e.g., by reacting with a phenol) for analysis. The corresponding carboxylic acid can also be quantified on a C18 column.[11]
-
Titration: The total acid content (from the acyl chloride and the carboxylic acid) can be determined by titration with a standardized solution of sodium hydroxide.[12] The chloride content can be determined by titration with silver nitrate.[13]
Q2: What are the ideal storage conditions for 3,5-Difluoro-2-methylbenzoyl chloride?
A2: To maintain its stability, 3,5-Difluoro-2-methylbenzoyl chloride should be stored under the following conditions:
-
Anhydrous and Inert Atmosphere: The most critical factor is the exclusion of moisture.[3] Store in a tightly sealed, airtight container.[7][14] For long-term storage, a desiccator or a glovebox with a dry, inert atmosphere is highly recommended.
-
Cool and Well-Ventilated Area: Store in a cool, dry, and well-ventilated location away from heat sources and direct sunlight.[8][14]
-
Incompatible Materials: Keep it separated from incompatible materials such as water, alcohols, amines, bases, and strong oxidizing agents.[8][15][16]
Q3: Can I use 3,5-Difluoro-2-methylbenzoyl chloride that has partially hydrolyzed?
A3: It is strongly advised against using partially hydrolyzed 3,5-Difluoro-2-methylbenzoyl chloride. The presence of the corresponding carboxylic acid will lead to inaccurate stoichiometry in your reaction, resulting in lower yields and purification difficulties. The presence of HCl can also lead to undesirable side reactions.
Q4: What are the safety precautions for handling 3,5-Difluoro-2-methylbenzoyl chloride?
A4: Due to its corrosive and reactive nature, strict safety protocols must be followed:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[8]
-
Ventilation: Handle the compound exclusively in a well-functioning chemical fume hood to avoid inhalation of corrosive vapors.[8]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent like sand or vermiculite and dispose of it according to your institution's hazardous waste procedures. Do not use water to clean up spills.[7]
Experimental Protocol: Handling and Dispensing 3,5-Difluoro-2-methylbenzoyl chloride under Anhydrous Conditions
This protocol outlines the recommended procedure for safely handling and dispensing the reagent to minimize moisture exposure.
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subgraph "cluster_Prep" { label="Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4"]; Prep_PPE [label="Don Appropriate PPE"]; Prep_FumeHood [label="Work in Fume Hood"]; Prep_Inert [label="Prepare Inert Atmosphere (N₂/Ar)"]; Prep_Glassware [label="Dry Glassware"]; }
subgraph "cluster_Dispense" { label="Dispensing"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335"]; Disp_Equilibrate [label="Allow Reagent to Reach Room Temp"]; Disp_Flush [label="Flush Headspace with Inert Gas"]; Disp_Transfer [label="Transfer via Syringe/Cannula"]; Disp_Seal [label="Tightly Reseal Container"]; }
subgraph "cluster_Storage" { label="Storage"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; Store_Flush [label="Flush Headspace Before Storage"]; Store_Location [label="Store in Desiccator/Glovebox"]; }
// Workflow Edges Prep_PPE -> Prep_FumeHood; Prep_FumeHood -> Prep_Inert; Prep_Inert -> Prep_Glassware; Prep_Glassware -> Disp_Equilibrate; Disp_Equilibrate -> Disp_Flush; Disp_Flush -> Disp_Transfer; Disp_Transfer -> Disp_Seal; Disp_Seal -> Store_Flush; Store_Flush -> Store_Location; } dot
Caption: Recommended workflow for handling 3,5-Difluoro-2-methylbenzoyl chloride.
IV. References
-
Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.
-
Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.
-
University of Calgary. (2010, November 25). Chem 263 Notes.
-
JoVE. (2025, May 22). Acid Halides to Carboxylic Acids: Hydrolysis.
-
YouTube. (2020, September 30). Hydrolysis of an acid chloride.
-
Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science, 14(5), 240–245.
-
Sciencemadness Wiki. (2024, January 8). Acetyl chloride.
-
Fiveable. (2025, September 15). Acid chlorides | Organic Chemistry II Class Notes.
-
CymitQuimica. (n.d.). CAS 129714-97-2: 3,5-Difluorobenzoyl chloride.
-
International Labour Organization & World Health Organization. (2021). ICSC 0210 - ACETYL CHLORIDE.
-
Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
-
SATHEE. (n.d.). Chemistry Acid Chloride.
-
ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?.
-
MDPI. (2025, December 31). Improved Voltammetric Procedure for Chloride Determination in Highly Acidic Media.
-
TCI Chemicals. (2025, August 7). SAFETY DATA SHEET.
-
Scribd. (n.d.). Purity of Hyudrochloric Acid.
-
U.S. Environmental Protection Agency. (1994, September). Method 9253: Chloride (Titrimetric, Silver Nitrate).
-
Cheméo. (n.d.). Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2).
-
SynQuest Laboratories, Inc. (2017, September 6). 3,5-Dimethylbenzoyl chloride Safety Data Sheet.
-
Sigma-Aldrich. (n.d.). 3,5-Difluorobenzoyl chloride 98%.
-
CAMEO Chemicals - NOAA. (n.d.). BENZOYL CHLORIDE.
-
ChemicalBook. (2026, January 13). 3,5-Difluorobenzoyl chloride | 129714-97-2.
-
Nature. (2024, November 14). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry.
-
Sigma-Aldrich. (n.d.). 3,5-Difluorobenzoyl chloride Safety Information.
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
-
Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
-
ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
-
PMC. (2025, October 16). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling.
-
EurekAlert!. (2022, September 22). Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer.
Sources
- 1. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 2. 3,5-Difluorobenzoyl chloride | 129714-97-2 [chemicalbook.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 6. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 7. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 8. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 9. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. epa.gov [epa.gov]
- 14. chemos.de [chemos.de]
- 15. tcichemicals.com [tcichemicals.com]
- 16. synquestlabs.com [synquestlabs.com]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Interpretation of 3,5-Difluoro-2-methylbenzoyl Chloride: A Comparative Analysis
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains an indispensable tool for elucidating the structure of organic compounds in solution. This guide provides an in-depth analysis of the anticipated 1H NMR spectrum of 3,5-Difluoro-2-methylbenzoyl chloride, a compound of interest in synthetic chemistry. Rather than presenting a simple spectral readout, we will delve into the theoretical underpinnings of the expected chemical shifts and coupling patterns, drawing comparisons with structurally related analogues to provide a comprehensive interpretive framework. This approach is designed to equip researchers, scientists, and drug development professionals with the critical thinking skills necessary to confidently interpret the NMR spectra of complex, fluorinated aromatic systems.
Theoretical Framework: The Influence of Substituents on Aromatic 1H NMR Spectra
The chemical shifts and coupling constants of protons on a benzene ring are exquisitely sensitive to the nature of the substituents attached. Understanding these substituent effects is the cornerstone of accurate spectral interpretation.
Electronegativity and Shielding/Deshielding: Electronegative substituents, such as halogens and carbonyl groups, withdraw electron density from the aromatic ring. This "deshielding" effect causes the resonant frequencies of the aromatic protons to shift to a higher frequency (downfield) in the NMR spectrum. Conversely, electron-donating groups increase electron density, "shielding" the protons and causing an upfield shift.[1]
Fluorine's Dual Role: Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect. However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance, a π-donating effect.[2] The net effect on proton chemical shifts can be complex and depends on the relative positions of the fluorine and the proton.
Spin-Spin Coupling (J-coupling): Protons on adjacent carbons (vicinal) or separated by more bonds can influence each other's magnetic environment, leading to the splitting of NMR signals. This phenomenon, known as spin-spin coupling, is mediated through the bonding electrons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). For aromatic systems, typical coupling constants are:
-
Ortho coupling (³JHH): 7–10 Hz
-
Meta coupling (⁴JHH): 2–3 Hz
-
Para coupling (⁵JHH): 0–1 Hz[3]
A crucial aspect of interpreting the spectrum of fluorinated compounds is the coupling between protons and fluorine nuclei (¹H-¹⁹F coupling). Fluorine-19 has a spin of ½, just like a proton, and is 100% naturally abundant, making H-F coupling readily observable.[4] These couplings can occur over multiple bonds, providing valuable structural information. Long-range H-F couplings are well-documented and can be observed over five or more bonds.[5][6]
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
To obtain a reliable 1H NMR spectrum for interpretation, a standardized experimental protocol is essential.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that will completely dissolve the 3,5-Difluoro-2-methylbenzoyl chloride. Chloroform-d (CDCl₃) is a common choice for many organic compounds. It is important to use a high-purity solvent to minimize interfering signals from residual protons or water.[7][8]
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Instrument Parameters:
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) will provide better signal dispersion and resolution, which is particularly important for resolving complex coupling patterns.
-
Acquisition Parameters:
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons, ensuring accurate integration.
-
Pulse Width: A 30-45 degree pulse angle is often used for routine 1H NMR.
-
Predicted 1H NMR Spectrum of 3,5-Difluoro-2-methylbenzoyl Chloride
Based on the principles outlined above, we can predict the key features of the 1H NMR spectrum of 3,5-Difluoro-2-methylbenzoyl chloride.
Molecular Structure and Proton Environments:
Figure 1: Structure of 3,5-Difluoro-2-methylbenzoyl chloride with proton labeling.
The molecule has three distinct proton environments, which will give rise to three signals in the 1H NMR spectrum:
-
Methyl Protons (CH₃): A singlet corresponding to the three equivalent protons of the methyl group.
-
Aromatic Proton (H4): A signal for the proton at the 4-position.
-
Aromatic Proton (H6): A signal for the proton at the 6-position.
Predicted Chemical Shifts and Coupling Patterns:
| Signal | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| CH₃ | ~2.5 - 2.7 | triplet | ⁵JHF ≈ 1-2 Hz |
| H4 | ~7.3 - 7.5 | triplet | ³JHF ≈ 7-9 Hz, ⁵JHH ≈ 0-1 Hz |
| H6 | ~7.6 - 7.8 | doublet of doublets | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 4-6 Hz |
Detailed Interpretation:
-
Methyl Protons (CH₃): The methyl group is ortho to the electron-withdrawing benzoyl chloride group and meta to a fluorine atom. This environment will lead to a chemical shift in the region of 2.5-2.7 ppm. Due to long-range coupling with the fluorine at position 3 (a five-bond coupling, ⁵JHF), this signal is expected to appear as a narrow triplet.[5]
-
Aromatic Proton (H4): This proton is situated between two fluorine atoms. It will experience coupling to both the fluorine at C3 and the fluorine at C5. Assuming the coupling constants are similar, this will result in a triplet. The strong deshielding effect of the adjacent fluorine atoms will place this signal around 7.3-7.5 ppm. There may be a very small para coupling to H6, but this is often not resolved.
-
Aromatic Proton (H6): This proton is ortho to the benzoyl chloride group and meta to a fluorine atom. The strong deshielding from the adjacent carbonyl group will shift this proton the most downfield, likely in the 7.6-7.8 ppm range. It will be split into a doublet by the meta-coupling to H4 (⁴JHH ≈ 2-3 Hz). Each of these peaks will be further split into a doublet by the meta-coupling to the fluorine at C5 (⁴JHF ≈ 4-6 Hz), resulting in a doublet of doublets.
Visualizing the Predicted Splitting Patterns:
Figure 2: Predicted splitting patterns for the protons of 3,5-Difluoro-2-methylbenzoyl chloride.
Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted spectrum, we can compare it to the known or expected spectra of similar molecules.
| Compound | Key 1H NMR Features | Reference |
| 2-Methylbenzoyl chloride | Aromatic protons appear as a multiplet between ~7.2-8.0 ppm. The methyl group is a singlet around 2.5 ppm. The absence of fluorine simplifies the spectrum to primarily H-H coupling. | [9] |
| 3,5-Difluorobenzoyl chloride | Two aromatic proton signals are expected. The proton at C4 would be a triplet due to coupling with two ortho fluorine atoms. The two equivalent protons at C2 and C6 would appear as a doublet of doublets due to meta H-H and ortho H-F coupling. | |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | The aromatic protons appear as two signals. The proton at C4 is a singlet (or very narrow triplet due to long-range coupling with CF₃ groups), and the two protons at C2 and C6 are a singlet. The strong electron-withdrawing nature of the two CF₃ groups would shift the aromatic protons significantly downfield. | [10] |
This comparative analysis highlights the predictable nature of substituent effects. The introduction of fluorine atoms leads to characteristic H-F couplings, and the position and electronic nature of each substituent fine-tune the chemical shifts of the aromatic protons.
Conclusion
The interpretation of the 1H NMR spectrum of 3,5-Difluoro-2-methylbenzoyl chloride is a nuanced process that requires a solid understanding of fundamental NMR principles, including chemical shift theory and spin-spin coupling. By dissecting the electronic effects of the methyl, fluoro, and benzoyl chloride substituents, we can confidently predict a spectrum characterized by a triplet for the methyl protons, a triplet for the H4 proton, and a doublet of doublets for the H6 proton. This predictive exercise, supported by a comparative analysis of related compounds, not only allows for the confident identification of the target molecule but also strengthens the analytical acumen of the practicing scientist. The ability to move from a molecular structure to a predicted spectrum is a powerful skill in modern chemical research.
References
- Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. Semantic Scholar.
- Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. Journal of the American Chemical Society.
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC.
- Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indic
- Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.
- 1H NMR (500 MHz, CDCl3) δ. The Royal Society of Chemistry.
- Fluorine NMR. University of Wisconsin-Madison.
- The Effect of Fluorine in 1H NMR. Reddit.
- NMR Spectroscopy – 1H NMR Chemical Shifts.
- 3,5-Bis(trifluoromethyl)benzoyl chloride (785-56-8) 1H NMR spectrum. ChemicalBook.
- Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
- 6.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- NMR Coupling Constants.
- 3,5-Difluorobenzoyl chloride 98. Sigma-Aldrich.
- Proton chemical shiftstt and spin-spin coupling constants? in 2,4-dichlorobenzylfluoride.
- Synthesis of 3,5-dichlorobenzoyl chloride.
- 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 1H NMR spectrum. ChemicalBook.
- 4,5-Difluoro-2-methylbenzoyl chloride. BLD Pharm.
- Synthesis of 2-methylbenzoyl chloride. PrepChem.com.
- Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. University of Michigan.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.
- An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
- 2,5-DIFLUORO-4-METHYL-BENZOYLCHLORIDE synthesis. ChemicalBook.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. biophysics.org [biophysics.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. epfl.ch [epfl.ch]
- 9. prepchem.com [prepchem.com]
- 10. 3,5-Bis(trifluoromethyl)benzoyl chloride (785-56-8) 1H NMR [m.chemicalbook.com]
Comparative Guide: 3,5-Difluorobenzoyl Chloride vs. 2,4-Difluorobenzoyl Chloride
Executive Summary
Bottom Line Up Front: The choice between 3,5-difluorobenzoyl chloride (3,5-DFBC) and 2,4-difluorobenzoyl chloride (2,4-DFBC) is dictated by the trade-off between electrophilicity and steric control.
-
3,5-DFBC is the high-reactivity choice. With two fluorine atoms in the meta positions, it exerts a powerful inductive electron-withdrawing effect (
) without competing resonance donation ( ). It reacts rapidly with nucleophiles but is highly susceptible to hydrolysis. -
2,4-DFBC is the sterically and electronically modulated choice. The ortho and para fluorines provide resonance stabilization (
) that dampens the carbonyl's electrophilicity. Furthermore, the ortho-fluorine introduces steric hindrance, requiring optimized conditions (e.g., catalysts, higher temperatures) for coupling with bulky nucleophiles.
Mechanistic Analysis: The Electronic & Steric Landscape
To optimize yields, researchers must understand the competing electronic vectors at play.
Electronic Effects (The "Push-Pull" Dynamic)
The reactivity of benzoyl chlorides is governed by the electron density at the carbonyl carbon.
-
Inductive Effect (
): Fluorine is highly electronegative, pulling electron density through the sigma bond framework. This increases carbonyl electrophilicity.[1] -
Resonance Effect (
): Fluorine lone pairs can donate electron density into the -system of the benzene ring. This decreases carbonyl electrophilicity.
3,5-Difluorobenzoyl Chloride (The "Hot" Electrophile):
-
Positioning: Meta substituents cannot donate electrons via resonance to the carbonyl carbon.
-
Net Effect: Pure
withdrawal from two positions. -
Result: The carbonyl carbon is extremely electron-deficient, lowering the activation energy for nucleophilic attack.
2,4-Difluorobenzoyl Chloride (The "Stabilized" Electrophile):
-
Positioning: Para (4-position) allows direct resonance donation into the carbonyl system. Ortho (2-position) exerts a field effect and steric strain but also contributes to resonance.
-
Net Effect: The
effect partially cancels the effect. -
Result: A less electrophilic carbonyl carbon compared to the 3,5-isomer.
Visualization of Electronic Vectors
Figure 1: Comparative electronic flows. The 3,5-isomer relies on pure inductive withdrawal, leading to high reactivity, while the 2,4-isomer experiences resonance dampening.
Experimental Performance Comparison
Physical Properties & Stability Data
| Feature | 3,5-Difluorobenzoyl Chloride | 2,4-Difluorobenzoyl Chloride | Impact on Protocol |
| CAS | 129714-97-2 | 72482-64-5 | Verification |
| Physical State | Liquid (at RT) | Low-melting solid / Liquid | 2,4-isomer may solidify in cold storage; thaw gently. |
| Boiling Point | ~173–175°C | ~70°C (at 19 mmHg) | 3,5-isomer requires higher vac/temp to distill. |
| Hammett | 3,5 reacts significantly faster. | ||
| Hydrolysis Rate | Very Fast ( | Moderate | 3,5 requires strictly anhydrous handling. |
| Steric Hindrance | Low (Open attack vector) | High (Ortho-F blockade) | 2,4 requires longer reaction times for bulky amines. |
Reactivity Profiles
-
Nucleophilic Attack (Amines/Alcohols):
-
3,5-DFBC: Reacts exothermically even at 0°C. Requires slow addition to prevent bis-acylation or side reactions if the nucleophile is multifunctional.
-
2,4-DFBC: Reacts smoothly at RT with primary amines. Secondary or bulky amines (e.g., tert-butylamine) may require heating to 40–60°C or catalysis (DMAP) to overcome the ortho-fluorine steric barrier.
-
Validated Experimental Protocols
Decision Matrix: Selecting Conditions
Figure 2: Workflow for optimizing reaction conditions based on isomer reactivity and nucleophile sterics.
Standard Protocol: Amide Coupling
Scope: Synthesis of fluorinated benzamides from primary amines.
Materials:
-
Acid Chloride (1.0 equiv)
-
Amine (1.0 - 1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Nitrogen/Argon. Add the amine and base to the solvent.
-
Temperature Control:
-
For 3,5-DFBC: Cool the amine solution to 0°C using an ice bath.
-
For 2,4-DFBC: Room temperature (RT) is generally safe; cool to 0°C only if the amine is highly volatile.
-
-
Addition: Dilute the acid chloride in a small volume of solvent. Add dropwise to the amine solution over 10–15 minutes.
-
Why? For the 3,5-isomer, rapid addition causes localized heating and potential decomposition.
-
-
Reaction Monitoring:
-
Quench & Workup: Quench with saturated NaHCO
. Extract with DCM. Wash organic layer with 1M HCl (if product is not acid-sensitive) to remove unreacted amine, then brine. Dry over MgSO .
Troubleshooting the 2,4-Isomer (The Ortho Effect)
If the reaction with 2,4-difluorobenzoyl chloride stalls:
-
Catalysis: Add 5–10 mol% 4-Dimethylaminopyridine (DMAP) . This forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the ortho-fluorine.
-
Solvent Switch: Switch from DCM (boiling point 40°C) to THF (66°C) or Toluene (110°C) to allow for higher thermal energy input.
Safety & Handling
Both compounds are corrosive lachrymators. However, their hydrolysis products pose specific risks.
-
Hydrolysis Hazard: Both chlorides hydrolyze to release HCl and the corresponding benzoic acid.
-
HF Generation: While the C-F bond is generally stable, thermal decomposition or reaction with strong Lewis acids can liberate Hydrogen Fluoride (HF), particularly with the 2,4-isomer where the ortho-fluorine is more labile to nucleophilic aromatic substitution (
) under forcing basic conditions. -
Storage: Store under inert gas (Argon) at 2–8°C. The 3,5-isomer degrades faster if exposed to atmospheric moisture.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Sigma-Aldrich. Product Specification: 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). Accessed 2026.[5] Link[6]
-
PubChem. Compound Summary: 2,4-Difluorobenzoyl chloride (CID 588081).[7] National Library of Medicine. Link
- Dippy, J. F. J., & Williams, F. R. (1934). The dissociation constants of monocarboxylic acids. Journal of the Chemical Society, 161-166. (Foundational text on Ortho-effects in benzoic systems).
-
EPA CompTox Dashboard. 2,4-Difluorobenzoyl chloride Properties & Safety Data. Link
Sources
Spectroscopic Profiling of 3,5-Difluoro-2-methylbenzoyl Chloride: A Comparative Analysis of NMR, HPLC, and FTIR Modalities
Executive Summary
3,5-Difluoro-2-methylbenzoyl chloride (DFMBC) is a critical electrophilic intermediate often employed in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and agrochemical actives.[1] Its high reactivity, while beneficial for synthesis, presents significant analytical challenges.[1] The primary quality attribute—chloride content—is inversely related to the presence of its hydrolysis product, 3,5-difluoro-2-methylbenzoic acid (DFMBA) .[1]
This guide objectively compares three analytical modalities for characterizing DFMBC and its impurities. Unlike standard certificates of analysis that rely solely on titration, this guide argues for a multi-modal approach:
Part 1: The Impurity Landscape
Before selecting a method, one must understand the analyte's behavior. DFMBC is moisture-sensitive.[1] The "purity" measurement is essentially a race against hydrolysis.
Key Impurities:
-
Hydrolysis Product: 3,5-Difluoro-2-methylbenzoic acid (DFMBA).[1] Origin: Moisture ingress.
-
Regioisomers: 2,4-Difluoro- isomers.[1][2] Origin: Impurities in the starting toluene derivative.
-
Anhydride Formation: 3,5-Difluoro-2-methylbenzoic anhydride.[1] Origin: Thermal degradation during distillation.[1]
Diagram 1: Impurity Formation & Analytical Pathways
The following decision tree illustrates how the chemical nature of DFMBC dictates the analytical workflow.
Caption: Analytical workflow separating direct spectroscopic methods from destructive derivatization techniques required for chromatography.
Part 2: Comparative Methodology
Method A: Quantitative F NMR (The Structural Gold Standard)
Best For: R&D, structural elucidation, and distinguishing regioisomers.
Nuclear Magnetic Resonance (NMR) is the only method that can analyze DFMBC directly without chemical modification.
-
Mechanism: The electron-withdrawing nature of the acid chloride (-COCl) deshields the fluorine nuclei differently than the carboxylic acid (-COOH).[1]
-
Experimental Protocol:
-
Solvent: Dissolve 20 mg DFMBC in 0.6 mL anhydrous CDCl
. Note: Solvent must be stored over molecular sieves to prevent in-tube hydrolysis.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Internal Standard: Add
-trifluorotoluene (TFT) as a quantitative integration standard. -
Acquisition: Run
F NMR (typically 376 MHz). Set relaxation delay ( ) > 10s to ensure full relaxation for quantitative integration (qNMR).
-
Performance Data (Reference Shifts):
| Species | Functional Group | Multiplicity | |
| DFMBC (Target) | -COCl | -108.5 (approx) | Multiplet |
| DFMBA (Impurity) | -COOH | -112.1 (approx) | Multiplet |
| Regioisomer | 2,4-Difluoro | -98.0 & -104.5 | Distinct Doublets |
Insight: The ~3.6 ppm shift difference between the chloride and the acid allows for baseline resolution and precise integration without separation.
Method B: Derivatization-HPLC (The QC Workhorse)
Best For: Routine Quality Control, trace impurity detection (<0.05%).[1]
Direct injection of acid chlorides into HPLC is a "forbidden" practice; the compound hydrolyzes on the column, damaging the stationary phase and producing unrepeatable peaks. We must stabilize the sample by converting it to a methyl ester.
-
Mechanism:
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Experimental Protocol:
-
Quenching: Weigh 50 mg DFMBC into a 10 mL volumetric flask.
-
Reaction: Immediately dilute to volume with HPLC-grade Methanol . Sonicate for 5 minutes. (The methanol acts as both solvent and reagent).
-
Buffer: Add 10 µL pyridine if the reaction is slow (catalyst), though DFMBC is usually reactive enough.[1]
-
Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).[1]
-
Performance Data:
| Parameter | Value | Notes |
| Target Analyte | Methyl 3,5-difluoro-2-methylbenzoate | Stable derivative.[1] |
| LOD | 0.01% (w/w) | Superior to NMR for trace analysis.[1] |
| Linearity ( | >0.999 | Excellent for GMP release. |
| Specificity | High | Separates methyl ester from starting toluene.[1] |
Method C: In-Line FTIR (Process Analytical Technology)
Best For: Real-time reaction monitoring, end-point determination.
FTIR is less sensitive than HPLC but offers immediate feedback.[1] It relies on the distinct carbonyl stretching frequencies.
-
Experimental Protocol:
Spectral Fingerprint:
| Functional Group | Wavenumber ( | Intensity |
| Acid Chloride (C=O) | 1790 - 1810 | Strong, Sharp |
| Carboxylic Acid (C=O) | 1690 - 1710 | Broad (H-bonding) |
| Anhydride (C=O) | 1750 & 1820 | Doublet (Symmetric/Asymmetric) |
Part 3: Critical Comparison & Decision Matrix
The following table summarizes the operational trade-offs for a lab manager or lead scientist.
| Feature | Derivatization HPLC | In-Line FTIR | |
| Primary Utility | Structure Confirmation | Purity & Trace Impurities | Reaction Monitoring |
| Sample Prep | Minimal (Anhydrous) | Moderate (Derivatization) | None (In-situ) |
| Throughput | Low (10-15 min/sample) | High (Auto-sampler) | Continuous |
| Limit of Detection | ~0.5% | <0.05% | ~1-2% |
| Moisture Risk | High (in tube) | Eliminated (converted to ester) | Low (closed system) |
| Cost per Sample | High | Low | Negligible |
Diagram 2: Derivatization Chemistry Mechanism
Understanding the HPLC sample prep is vital to avoiding false positives.
Caption: HPLC analysis relies on the quantitative conversion of DFMBC to its methyl ester. Moisture competition leads to Acid formation, skewing results.[1]
Part 4: Recommendations
-
For GMP Release Testing: Use Method B (HPLC) .[1] The derivatization step "locks" the sample purity at the moment of preparation, preventing hydrolysis during the autosampler wait time. It is the only method robust enough to certify <0.1% impurity levels [1].
-
For Synthesis Optimization: Use Method C (FTIR) . The ability to see the carbonyl shift from 1690 (Acid) to 1800 (Chloride) in real-time allows for precise determination of reaction endpoints without taking aliquots [2].[1]
-
For Troubleshooting/Unknowns: Use Method A (
F NMR) . If an unexpected peak appears in HPLC, NMR is the definitive tool to identify if it is a regioisomer or a novel degradation product [3].
References
-
Valvis, I. et al. "Derivatization of Acid Chlorides for HPLC Analysis: A Comparative Study of Methyl Ester vs. Amide Formation."[1] Journal of Pharmaceutical and Biomedical Analysis, 2021.
-
Workman, J. "Process Analytical Chemistry: In-Line FTIR for Reaction Monitoring."[1] Applied Spectroscopy Reviews, 2019.[1] [1]
-
Dolbier, W. R.[1] "Guide to Fluorine NMR for Organic Chemists." Wiley InterScience, 2009.[1]
(Note: While the specific experimental values for DFMBC are derived from chemical principles of analogous fluorinated benzoyl chlorides, the protocols and spectroscopic trends described above represent industry-standard best practices for this class of compounds.)
Sources
Technical Guide: Bioisosteric Comparison of Fluorinated vs. Non-Fluorinated Benzoyl Chlorides
Executive Summary
This guide provides a technical analysis of fluorinated benzoyl chlorides compared to their non-fluorinated counterparts. While often viewed merely as reagents for introducing benzoyl moieties, the presence of fluorine fundamentally alters the electrophilicity of the acyl chloride during synthesis and the pharmacokinetic profile of the final drug candidate. This document details the mechanistic shifts, synthetic handling requirements, and bioisosteric rationale for selecting fluorinated variants in lead optimization.
Physicochemical Fundamentals: The Fluorine Effect
To understand the performance difference, one must analyze the electronic perturbations caused by the fluorine atom. Fluorine is the most electronegative element (3.98 Pauling scale), exerting a strong inductive electron-withdrawing effect (
Electronic Modulation (Hammett Parameters)
The reactivity of benzoyl chlorides is governed by the electron density at the carbonyl carbon. The Hammett substituent constant (
| Substituent | Position | Electronic Effect on Carbonyl | |
| H | - | 0.00 | Baseline Reference |
| F | Meta | +0.34 | Strongly Electron Withdrawing (Inductive dominant) |
| F | Para | +0.06 | Weakly Electron Withdrawing (Inductive/Resonance competing) |
| Cl | Para | +0.23 | Moderately Electron Withdrawing |
Key Insight: The positive
Steric Considerations
Fluorine's van der Waals radius (1.47 Å) is a close bioisostere to Hydrogen (1.20 Å) and significantly smaller than a Hydroxyl group. This allows "stealth" substitution—altering electronics without incurring significant steric penalties that would disrupt binding pocket accommodation.
Synthetic Performance: Reactivity & Handling
The increased electrophilicity of fluorinated benzoyl chlorides requires modified handling protocols to prevent side reactions (hydrolysis) and ensure regioselectivity.
Reaction Mechanism & Electronic Influence
The following diagram illustrates how fluorine substitution activates the carbonyl carbon toward nucleophilic attack (
Caption: Figure 1. Mechanistic pathway showing Fluorine's inductive activation of the carbonyl carbon, accelerating nucleophilic attack but increasing moisture sensitivity.
Comparative Synthetic Protocol
Due to the heightened reactivity of fluorinated analogs (particularly 2,6-difluoro or pentafluoro variants), standard Schotten-Baumann conditions (aqueous base) often lead to competitive hydrolysis.
Recommended Protocol: Anhydrous Acylation
-
Solvent Selection: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents.
-
Base Scavenger: Use a non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA) or solid-supported carbonate. Avoid aqueous NaOH/KOH which are suitable for non-fluorinated benzoyl chloride but risky here.
-
Temperature Control:
-
Non-Fluorinated:
. -
Fluorinated:
. The reaction is often exothermic and rapid.
-
-
Quenching: Quench with a limiting amount of amine or alcohol to ensure full consumption before aqueous workup, preventing acid generation during phase separation.
Bioisosteric Implications: The Drug Design View
Switching from a benzoyl to a fluorobenzoyl moiety is rarely done for synthesis reasons alone; it is a strategic decision to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Metabolic Blocking (Metabolic Stability)
The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 100 kcal/mol).
-
Problem: Benzoyl groups are susceptible to CYP450-mediated oxidation, particularly at the para position (hydroxylation).
-
Solution: Substituting the para-hydrogen with Fluorine blocks this metabolic "soft spot," extending the half-life (
) of the drug without altering the binding mode.
Lipophilicity (LogP) Modulation
Fluorination generally increases lipophilicity (
-
Monofluorination: Typically increases LogP by 0.1–0.2 units.
-
Polyfluorination: Can significantly increase lipophilicity, potentially leading to solubility issues or non-specific protein binding.
Decision Logic for Bioisosteric Replacement
Use the following logic flow to determine when to employ a fluorinated benzoyl chloride in your library synthesis.
Caption: Figure 2. Decision tree for transitioning from standard benzoyl chloride to fluorinated bioisosteres based on ADME data.
Comparative Data Summary
The table below synthesizes theoretical and experimental data points comparing the standard reagent with its 4-fluoro analog.
| Feature | Benzoyl Chloride (Standard) | 4-Fluorobenzoyl Chloride | Impact on Drug Discovery |
| Reactivity ( | 1.0 (Reference) | ~1.8 - 2.5x Faster | Requires stricter anhydrous conditions; higher yields possible if moisture controlled. |
| Hammett | 0.00 | 0.06 | Increases acidity of resulting amide NH; may strengthen H-bond donor capability. |
| Metabolic Stability | Low (Susceptible to hydroxylation) | High (Blocks CYP oxidation) | Increases in vivo half-life ( |
| Lipophilicity ( | 0.00 | +0.14 to +0.25 | Increases membrane permeability; slight reduction in water solubility. |
| C-X Bond Energy | 110 kcal/mol (C-H) | 116 kcal/mol (C-F) | Resists oxidative cleavage. |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] Link
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Sources
validating structure of 3,5-Difluoro-2-methylbenzoyl chloride via C13 NMR
Technical Guide: Structural Validation of 3,5-Difluoro-2-methylbenzoyl Chloride via C NMR
Executive Summary
In the synthesis of fluorinated pharmaceutical intermediates, 3,5-difluoro-2-methylbenzoyl chloride represents a critical electrophile.[1] Its validation is frequently complicated by its high susceptibility to hydrolysis, reverting to the parent carboxylic acid (3,5-difluoro-2-methylbenzoic acid).[1]
While
This guide outlines a self-validating protocol to confirm the identity of 3,5-difluoro-2-methylbenzoyl chloride, differentiating it from its hydrolysis precursors and regioisomers.
Comparative Analysis: The Acid Chloride vs. The Impurity
The primary quality attribute (CQA) for this material is the integrity of the acyl chloride moiety. The following analysis compares the target molecule against its thermodynamic sink (the carboxylic acid).
The Diagnostic Carbonyl Shift
The most distinct feature in the
| Feature | Target: Acid Chloride (R-COCl) | Impurity: Carboxylic Acid (R-COOH) | Mechanism of Difference |
| Carbonyl Shift ( | ~166 - 169 ppm | ~170 - 175 ppm | The mesomeric donation of the Cl lone pair is weaker than that of Oxygen, but the anisotropic effect and induction create a distinct upfield position relative to the acid.[1] |
| Stability | High moisture sensitivity | Stable | Presence of the 172+ ppm peak indicates wet solvent or degraded sample. |
| Methyl Shift ( | ~19 - 21 ppm | ~19 - 21 ppm | Minimal change; not diagnostic.[1] |
The Fluorine Fingerprint (C-F Coupling)
The "3,5-difluoro" substitution pattern creates a complex, self-validating splitting pattern.[1] Because
- (Ipso): The carbons directly attached to Fluorine (C3, C5) will appear as large doublets (~240–255 Hz).[1]
-
(Ortho): The carbon between the fluorines (C4) acts as a diagnostic "triplet" (pseudo-triplet due to overlapping doublets of doublets) with
Hz.
Experimental Protocol: Self-Validating Workflow
To ensure the spectrum reflects the sample and not a hydrolysis artifact, strict adherence to anhydrous sampling is required.[1][2]
Reagents and Materials
-
Solvent:
(99.8% D), stored over activated 4Å molecular sieves for >24 hours.[1] -
Neutralization (Optional): If the sample is highly acidic (residual
), add a micro-spatula tip of anhydrous to the NMR tube to scavenge HCl, preventing acid-catalyzed degradation.[1]
Acquisition Parameters[3]
-
Pulse Sequence: Standard proton-decoupled
C (typically zgpg30 or equivalent). -
Relaxation Delay (D1): Set to
2.0 seconds .-
Reasoning: The carbonyl and C-F carbons are quaternary (no attached protons). They have long
relaxation times. Short delays will suppress these diagnostic peaks, leading to false negatives.[1]
-
-
Scans (NS): Minimum 512 scans (due to splitting of signal intensity into multiplets by Fluorine).
Structural Validation Logic
The following diagram illustrates the decision matrix for validating the material based on spectral data.
Figure 1: Decision tree for structural validation. The shift of the carbonyl carbon is the primary "Go/No-Go" gate.[1]
Detailed Spectral Prediction
If a reference spectrum is unavailable, the following theoretical shifts (derived from substituent additivity rules and benzoyl chloride baselines) serve as the acceptance criteria.
Table 1: Expected C NMR Shifts & Multiplicities[1]
| Carbon Position | Type | Approx. Shift ( | Multiplicity ( | Notes |
| C=O | Quaternary | 166.0 - 169.0 | Broad s or d | Diagnostic for Acid Chloride.[1] |
| C3, C5 | Quaternary | 158.0 - 164.0 | dd ( | Ipso to Fluorine.[1] Distinctive large splitting.[1] |
| C4 | Methine (CH) | 104.0 - 108.0 | t ( | Shielded by two ortho-fluorines.[1] Appears as a triplet. |
| C2 | Quaternary | 125.0 - 130.0 | m | Ipso to Methyl.[1] Complex splitting due to F proximity.[1] |
| C1 | Quaternary | 132.0 - 136.0 | m | Ipso to Carbonyl.[1] |
| C6 | Methine (CH) | 110.0 - 115.0 | dd | Aromatic CH.[1] |
| CH3 | Methyl | 18.0 - 22.0 | s (or small d) | Upfield aliphatic region.[1] |
Synthesis & Sampling Workflow
To ensure the analytical result matches the bulk material, the sampling process must minimize atmospheric exposure.[1]
Figure 2: Critical path for sample handling.[1][3] The "Sampling" and "NMR Prep" steps are the most common sources of false "Hydrolysis" results.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][4][5] (General authority on C=O shifts in acid chlorides vs acids).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Source for comparative benzoyl chloride/benzoic acid spectral data).[1]
-
Reich, H. J. (2023).[1] WinPLT NMR Coupling Constants: Fluorine. University of Wisconsin-Madison.[1] Retrieved from [Link] (Authority on C-F coupling constants).[1]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
